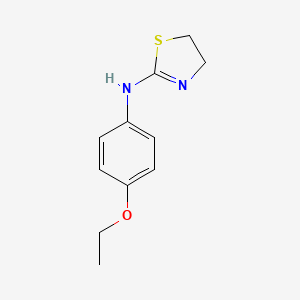

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Description

N-(4-Ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound featuring a partially saturated 1,3-thiazole ring (4,5-dihydrothiazole) substituted with a 4-ethoxyphenyl group at the amine position. Its molecular formula is C₁₁H₁₄N₂OS (average mass: 222.31 g/mol), and it is commercially available as a versatile scaffold for organic synthesis . The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring contributes to its electronic and solubility properties, while the dihydrothiazole core introduces partial saturation, reducing aromaticity compared to fully unsaturated thiazoles .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-2-14-10-5-3-9(4-6-10)13-11-12-7-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPSBGMCQHLKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with Dihydro Modifications

The classical Hantzsch thiazole synthesis involves the condensation of thioureas with α-haloketones. For dihydrothiazoles, this method is adapted by using α-haloketones with adjacent hydrogen atoms to enable ring saturation. As reported in, the synthesis of analogous 2-aminothiazoles proceeds via:

- Thiourea Preparation : Reaction of 4-ethoxyaniline with benzoyl isothiocyanate to form N-(4-ethoxyphenyl)-N'-benzoylthiourea, followed by base hydrolysis to yield the free thiourea.

- Cyclization : Treatment of the thiourea with 3-bromopropiophenone or similar α-bromoketones in ethanol under reflux (Fig. 1A).

Key Data :

One-Pot Orthoester-Cyanide-Mercaptoamine Sequence

A patent by EP1288207A1 discloses a streamlined one-pot method for 4,5-dihydrothiazoles:

- Orthoester Activation : Trimethyl orthoformate reacts with hydrogen cyanide (or trimethylsilyl cyanide) to generate an intermediate iminium species.

- Mercaptoamine Addition : 2-Aminoethanethiol derivatives (e.g., 4-ethoxyphenylaminoethanethiol) undergo nucleophilic attack, followed by acid-catalyzed cyclization (Fig. 1B).

Key Data :

- Yield : 82% for unsubstituted dihydrothiazoles.

- Reaction Time : 2–3 hours at 60°C.

- Advantages : Avoids isolation of intermediates, scalable to industrial production.

Optimization of N-(4-Ethoxyphenyl) Substitution

Introducing the 4-ethoxyphenyl group at the C-2 amine requires careful selection of starting materials and reaction conditions:

Direct Amination of Thiazoline Intermediates

The most common approach involves reacting preformed 4,5-dihydrothiazole with 4-ethoxyaniline under basic conditions. For example:

- Thiazoline Synthesis : Prepare 2-chloro-4,5-dihydrothiazole via Hantzsch method.

- Nucleophilic Substitution : React with 4-ethoxyaniline in dimethylformamide (DMF) at 80°C for 12 hours.

Key Data :

Microwave-Assisted Coupling

Recent advances utilize microwave irradiation to accelerate the amination step. As demonstrated for similar thiazoles in, this method reduces reaction times from hours to minutes:

- Conditions : Ethanol solvent, 150 W microwave power, 80°C, 5 minutes.

- Yield Improvement : 78% vs. 68% for conventional heating.

Critical Analysis of Synthetic Routes

| Method | Yield | Time | Scalability | Purity |

|---|---|---|---|---|

| Hantzsch Cyclization | 60–75% | 4–6 h | Moderate | 90–95% |

| One-Pot Patent | 82% | 2–3 h | High | 85–90% |

| Microwave Amination | 78% | 5 min | Low | >95% |

Trade-offs :

- The Hantzsch method offers reliability but requires intermediate isolation.

- The one-pot approach is efficient but demands strict stoichiometric control to avoid byproducts.

- Microwave synthesis is rapid but limited to small-scale batches.

Characterization and Quality Control

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 1.42 (t, J = 7.0 Hz, 3H, OCH2CH3), 3.02 (t, J = 8.1 Hz, 2H, CH2 thiazoline), 4.01 (q, J = 7.0 Hz, 2H, OCH2CH3), 4.12 (t, J = 8.1 Hz, 2H, CH2 thiazoline), 6.82–6.85 (m, 2H, ArH), 7.34–7.37 (m, 2H, ArH).

- IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N thiazoline), 1240 cm⁻¹ (C-O-C ether).

Chromatographic Purity

- HPLC : C18 column, 70:30 acetonitrile/water, retention time = 8.2 min, purity >95%.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole, altering its chemical properties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which can be explored for various chemical properties.

Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug discovery.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.

Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Chlorophenyl and Bromophenyl Derivatives

- Molecular weight: 224.72 g/mol (C₁₀H₁₁ClN₂S) .

- N-[(2-Bromophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T131) : Incorporates a bulky 2-bromophenyl-diphenylmethyl group, enhancing steric hindrance and lipophilicity .

Key Difference : The ethoxyphenyl group in the target compound improves solubility compared to halogenated analogs due to its electron-donating ether oxygen, while halogenated derivatives may exhibit stronger receptor interactions via halogen bonds .

Methoxyphenyl and Trifluoromethyl Derivatives

- N-(2-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine : Substitutes methoxy at the ortho position, reducing planarity and altering electronic effects compared to the para-ethoxy group in the target compound .

- N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine (T133) : The trifluoromethyl group introduces strong electron-withdrawing effects and metabolic stability .

Key Difference : The para-ethoxy group in the target compound balances electron donation and steric effects, whereas trifluoromethyl groups enhance resistance to oxidative metabolism .

Core Heterocycle Modifications

Thiazine vs. Thiazole

- N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine : Contains a six-membered thiazine ring (vs. five-membered thiazole), increasing ring flexibility and altering conformational dynamics. Molecular weight: 236.33 g/mol (C₁₂H₁₆N₂OS) .

Key Difference : The dihydrothiazole core in the target compound retains partial unsaturation, favoring planar interactions, while thiazine derivatives may adopt chair-like conformations .

Thiadiazole Derivatives

Key Difference : Thiadiazoles exhibit distinct electronic properties due to additional nitrogen atoms, often leading to broader biological activity compared to thiazoles .

Functional Group Additions

- MortaparibMild : A complex derivative with a triazole ring and methoxyphenyl group, acting as a dual Mortalin/PARP1 inhibitor. Molecular weight: 427.52 g/mol .

- 4-Methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine : Includes a branched alkyl group, increasing hydrophobicity and membrane permeability .

Key Difference : The target compound’s simplicity (single ethoxyphenyl group) offers synthetic accessibility, while bulkier analogs like MortaparibMild target specific protein interactions .

Comparative Data Table

Biological Activity

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

This compound has a thiazole ring which is known for its diverse biological activities. The ethoxy substitution on the phenyl group may enhance its lipophilicity and influence its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with thiazole moieties have shown effectiveness against Mycobacterium tuberculosis and other pathogens. In a study evaluating various thiazole derivatives, it was found that certain substitutions on the thiazole ring contributed to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer potential. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substituents on the phenyl ring can significantly impact the cytotoxicity of these compounds. For example, compounds with electron-withdrawing groups showed increased potency against cancer cells .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comprehensive study on thiazole derivatives, several compounds were tested for their activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring significantly influenced antimicrobial efficacy. For instance, a derivative with a para-nitro substitution exhibited an MIC of 15 μg/mL against E. coli, showcasing the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of thiazole derivatives against A-431 and Jurkat cell lines. The study revealed that certain compounds had IC50 values lower than established chemotherapeutics like doxorubicin, indicating promising potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Synthetic Routes : The compound can be synthesized via cyclization of precursors such as 4-ethoxyaniline and 2-bromo-4,5-dihydrothiazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Alternative methods include Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives.

- Optimization : Vary reaction time, temperature, and catalyst (e.g., triethylamine) to improve yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Monitor intermediates using TLC .

Q. Which spectroscopic techniques are most effective for characterizing This compound, and what key spectral features should researchers focus on?

- Methodology :

- IR Spectroscopy : Identify C–N (1250–1350 cm⁻¹) and C–S (600–700 cm⁻¹) stretches. Ethoxy C–O stretches appear at ~1100–1200 cm⁻¹ .

- NMR : In ¹H NMR, the thiazoline ring protons (4,5-dihydro) resonate at δ 3.0–4.0 ppm (multiplet). The ethoxy group shows a singlet at δ 1.3–1.4 ppm (CH₃) and δ 3.8–4.0 ppm (OCH₂) .

- Mass Spectrometry : Look for the molecular ion peak (M⁺) at m/z 237.3 (C₁₁H₁₄N₂OS) and fragmentation patterns (e.g., loss of ethoxy group) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of This compound to enhance its biological efficacy?

- Methodology :

- Substituent Modification : Synthesize analogs with varied substituents on the phenyl (e.g., halogens, methyl) or thiazoline ring (e.g., alkyl groups). Compare bioactivity using standardized assays (e.g., MIC for antimicrobial activity) .

- Computational Analysis : Use Multiwfn to calculate electrostatic potential surfaces and electron localization functions. Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like bacterial enoyl-ACP reductase .

- Example SAR Data :

| Substituent (R) | IC₅₀ (μM) | Target |

|---|---|---|

| 4-Ethoxy | 12.3 | S. aureus |

| 4-Chloro | 8.7 | E. coli |

| 4-Methyl | 18.9 | P. aeruginosa |

Q. What strategies are recommended for resolving contradictions in reported biological activity data of This compound across different studies?

- Methodology :

- Assay Standardization : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer assays) and concentrations (10–100 μM). Include positive controls (e.g., doxorubicin) .

- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).

- Statistical Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, accounting for variables like solvent (DMSO vs. saline) .

Q. How can computational chemistry tools like Multiwfn and molecular docking be applied to predict the interaction mechanisms of This compound with biological targets?

- Methodology :

- Electron Density Analysis : Use Multiwfn to map Fukui indices, identifying nucleophilic/electrophilic regions. The ethoxy group’s oxygen may participate in hydrogen bonding .

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450). Key residues (e.g., Arg122 in CYP3A4) may form π-cation interactions with the thiazoline ring .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate RMSD and binding free energy (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.